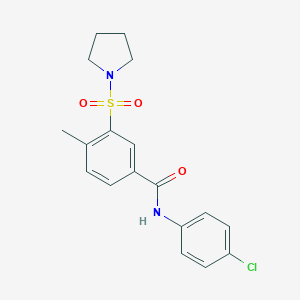![molecular formula C15H16N2O3 B259146 N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide, commonly known as furamidine, is a synthetic compound that belongs to the family of aromatic diamidines. It has been extensively studied for its potential therapeutic applications in various diseases, including malaria, leishmaniasis, and sleeping sickness. Furamidine has been shown to possess potent antiparasitic activity, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis in the parasites. Furamidine binds to the DNA of the parasites, preventing the replication of the DNA and ultimately leading to the death of the parasite.
Biochemical and physiological effects
Furamidine has been shown to have a number of biochemical and physiological effects on the parasites it targets. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of the parasite's ability to replicate its DNA. Furamidine has also been shown to disrupt the mitochondrial membrane potential of the parasites, leading to the disruption of their energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Furamidine has several advantages for use in lab experiments. It is a highly potent compound that can be used at low concentrations, making it cost-effective and efficient. However, furamidine also has some limitations, including its toxicity to human cells and the need for careful handling and disposal due to its potential environmental impact.
Zukünftige Richtungen
There are several future directions for the research and development of furamidine. One potential direction is the development of new derivatives of furamidine that possess improved pharmacological properties, such as increased selectivity and reduced toxicity. Another direction is the investigation of furamidine's potential use in combination therapy with other drugs, to enhance its efficacy and reduce the risk of resistance development. Finally, the development of new delivery systems for furamidine, such as nanoparticles or liposomes, could improve its bioavailability and increase its effectiveness.
Synthesemethoden
Furamidine can be synthesized by the reaction of 2-aminobenzophenone with isopropyl isocyanate, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The synthesis of furamidine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential therapeutic applications in various parasitic diseases. In particular, it has shown promising results in the treatment of malaria, leishmaniasis, and sleeping sickness. Furamidine has been shown to possess potent activity against the parasites responsible for these diseases, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide |
|---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-10(2)16-14(18)11-6-3-4-7-12(11)17-15(19)13-8-5-9-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
QKGXRMPZBVRHBS-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)
![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)

![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)



